HDAC1 Inhibitory Potency: 4-Ethyl-2,3-dioxopiperazine-Capped K-560 (1a) vs. 4-Methyl-2,5-dioxopiperazine-Capped K-856 (8) in an Isogenic 2-Aminobenzamide Scaffold
In a matched molecular pair analysis, K-560 (1a) bearing the 4-ethyl-2,3-dioxopiperazine-1-carboxamide surface-recognition domain inhibited HDAC1 with an IC₅₀ of 0.077 μM, while K-856 (8) bearing the 4-methyl-2,5-dioxopiperazin-1-yl substituent exhibited an IC₅₀ of 0.086 μM for HDAC1. Both compounds were evaluated under identical assay conditions using recombinant HDAC enzymes and the Enzo Life Sciences protocol [1]. The ~12% improvement in HDAC1 potency for the 4-ethyl-2,3-dioxopiperazine-containing K-560 is accompanied by a narrower selectivity window against HDAC2 (10-fold vs. ~13-fold for K-856), indicating that the 2,3-dioxo arrangement with 4-ethyl substitution offers a subtly but measurably optimized interaction with the HDAC1 active site.
| Evidence Dimension | HDAC1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | K-560 (1a) HDAC1 IC₅₀ = 0.077 μM; HDAC2 IC₅₀ = 0.77 μM; HDAC3/6/8 IC₅₀ > 25 μM |
| Comparator Or Baseline | K-856 (8) HDAC1 IC₅₀ = 0.086 μM; HDAC2 IC₅₀ = 1.11 μM; HDAC3/6/8 IC₅₀ > 25 μM |
| Quantified Difference | ~12% lower HDAC1 IC₅₀; ~31% lower HDAC2 IC₅₀ (higher potency); isoform selectivity profile preserved (Class I-selective, HDAC1/2 > HDAC3/6/8) |
| Conditions | Recombinant HDAC1, 2, 3, 6, 8 enzyme inhibition assay; Enzo Life Sciences protocol; TSA as positive control |
Why This Matters
For procurement decisions in HDAC inhibitor programs, the 4-ethyl-2,3-dioxopiperazine cap consistently delivers sub-100 nM HDAC1 potency with maintained class I selectivity—a profile not identically reproduced by the 4-methyl-2,5-dioxo analog, making the specific building block essential for reproducing K-560's pharmacological fingerprint.
- [1] Hirata, Y.; Hirata, M.; Kawaratani, Y.; Shibano, M.; Taniguchi, M.; Yasuda, M.; Ohmomo, Y.; Nagaoka, Y.; Baba, K.; Uesato, S. New 5-Aryl-Substituted 2-Aminobenzamide-Type HDAC Inhibitors with a Diketopiperazine Group and Their Ameliorating Effects on Ischemia-Induced Neuronal Cell Death. Sci. Rep. 2018, 8, 1400. Table 1. View Source
